

Unveiling the Chemical Landscape of Azido-PEG9-Alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-Alcohol is a heterobifunctional molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for the precise engineering of complex biomolecular architectures. This in-depth technical guide provides a comprehensive overview of the core chemical characteristics of **Azido-PEG9-Alcohol**, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows.

Core Chemical Characteristics

The fundamental properties of **Azido-PEG9-Alcohol** are summarized below, providing essential data for its handling, storage, and application in experimental design.



Property	Value	Reference
Chemical Formula	C18H37N3O9	[1][2][3][4][5][6][7][8]
Molecular Weight	439.50 g/mol	[1]
CAS Number	1984776-37-5	[1][3][4][6][7]
Appearance	Colorless to light yellow liquid	[1][7]
Purity	Typically ≥95% to 99.95%	[1][3][4][6][9]
Solubility	Soluble in water, DMSO, DCM, and DMF	[3][7]
Storage Conditions	Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[1][3][5]

Key Applications in Research and Drug Development

Azido-PEG9-Alcohol is extensively utilized as a linker molecule, primarily leveraging the azide group's ability to participate in "click chemistry" reactions.[10] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it highly suitable for biomedical applications.[5]

The terminal azide group readily reacts with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1][3][4][11] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cycloalkynes like DBCO or BCN, a reaction that proceeds without the need for a copper catalyst.[1][11] The terminal hydroxyl group offers a further point for derivatization or conjugation to other molecules.[2][3][4]

A significant application of **Azido-PEG9-Alcohol** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The **Azido-PEG9-Alcohol** serves as a flexible linker connecting the ligand for the target protein and the ligand for the E3 ligase.



Experimental Protocols

The following are generalized protocols for the application of **Azido-PEG9-Alcohol** in common experimental workflows. Optimization may be required for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating **Azido-PEG9-Alcohol** to an alkynemodified molecule using a copper catalyst.

Materials:

- Azido-PEG9-Alcohol
- Alkyne-containing molecule (e.g., protein, peptide, DNA)
- Copper(II) sulfate (CuSO4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA, TBTA)
- Reaction buffer (e.g., PBS, pH 7.4)
- Solvent (e.g., water, DMSO)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of Azido-PEG9-Alcohol in a suitable solvent (e.g., DMSO or water).
 - Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper-chelating ligand in the reaction buffer.
- Reaction Setup:



- In a microfuge tube, combine the alkyne-containing molecule and Azido-PEG9-Alcohol in the desired molar ratio.
- Add the copper-chelating ligand to the mixture.
- Add the CuSO4 solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
- Purification:
 - Purify the resulting conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the conjugation of **Azido-PEG9-Alcohol** to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN) without a copper catalyst.

Materials:

- Azido-PEG9-Alcohol
- Strained alkyne-containing molecule (e.g., DBCO-protein)
- Reaction buffer (e.g., PBS, pH 7.4)
- Solvent (e.g., water, DMSO)

Procedure:

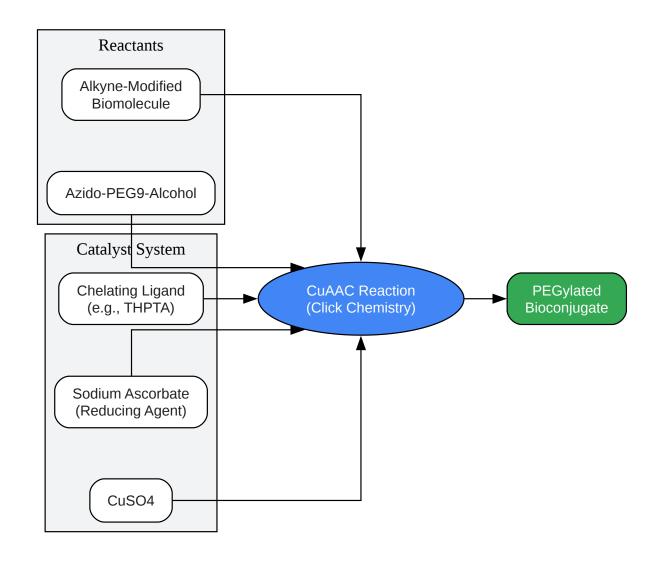


- Preparation of Reactants:
 - Dissolve Azido-PEG9-Alcohol and the strained alkyne-containing molecule in the reaction buffer.
- · Reaction:
 - Mix the solutions of the two reactants in the desired stoichiometric ratio.
- Incubation:
 - Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
- Purification:
 - Purify the conjugate using standard biochemical techniques as described for the CuAAC protocol.

Visualizing Workflows with Azido-PEG9-Alcohol

The following diagrams, generated using Graphviz, illustrate the central role of **Azido-PEG9-Alcohol** in key bioconjugation and drug development workflows.

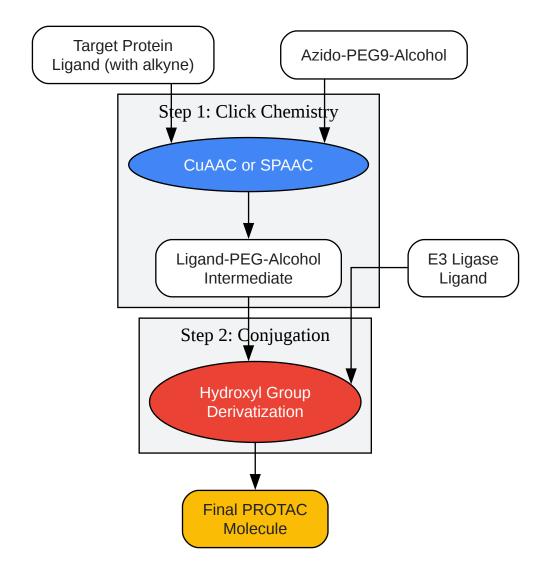




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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).





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Caption: Generalized workflow for PROTAC synthesis using Azido-PEG9-Alcohol.

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